2-((2-fluorobenzyl)thio)-8-(4-fluorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one
Description
This compound belongs to the pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one family, characterized by a fused heterocyclic core with substituents at positions 2 and 7. The 2-((2-fluorobenzyl)thio) group introduces sulfur and fluorine atoms, while the 8-(4-fluorophenyl) substituent adds aromaticity and further fluorination. These features enhance lipophilicity and metabolic stability, making it a candidate for therapeutic applications, particularly in oncology and neurology .
Properties
Molecular Formula |
C18H12F2N4OS |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
8-(4-fluorophenyl)-2-[(2-fluorophenyl)methylsulfanyl]-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one |
InChI |
InChI=1S/C18H12F2N4OS/c19-13-7-5-11(6-8-13)14-9-21-24-16(14)22-17(23-18(24)25)26-10-12-3-1-2-4-15(12)20/h1-9H,10H2,(H,22,23,25) |
InChI Key |
OZFNZNRVJTUBLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=C(C=NN3C(=O)N2)C4=CC=C(C=C4)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-4-one typically involves the following steps:
Formation of the Pyrazolo[1,5-a][1,3,5]triazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with triazine precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Groups: The fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions, where fluorobenzene derivatives react with the pyrazolo[1,5-a][1,3,5]triazine core.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through thiolation reactions, where thiol reagents react with the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazolo[1,5-a][1,3,5]triazine core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the pyrazolo[1,5-a][1,3,5]triazine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-(4-Fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-4-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: It can be employed as a probe to investigate biological processes and molecular interactions.
Industrial Applications: Potential use in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 8-(4-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl groups and the pyrazolo[1,5-a][1,3,5]triazine core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The sulfanyl group may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Table 1: Substituent Comparison
Physicochemical Properties
- Lipophilicity: Fluorine atoms in the target compound increase logP compared to non-fluorinated analogs (e.g., MH4b1), enhancing blood-brain barrier penetration .
- Metabolic Stability : Fluorination reduces oxidative metabolism, extending half-life relative to chlorinated analogs (e.g., 3bb) .
- Solubility : The 4-fluorophenyl group may reduce aqueous solubility compared to unsubstituted derivatives (e.g., CAS 54346-18-8) .
Biological Activity
The compound 2-((2-fluorobenzyl)thio)-8-(4-fluorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one is a member of the pyrazolo[1,5-a][1,3,5]triazine family. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activities associated with this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The structure of 2-((2-fluorobenzyl)thio)-8-(4-fluorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one features a unique arrangement that includes a pyrazole ring fused with a triazine system. The presence of fluorinated aromatic groups enhances its biological activity by influencing lipophilicity and receptor interactions.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyrazole Ring : Starting materials such as hydrazines are reacted with appropriate carbonyl compounds.
- Triazine Formation : Cyclization reactions introduce the triazine moiety.
- Functionalization : Substituents like the fluorobenzyl and thioether groups are introduced through nucleophilic substitutions or coupling reactions.
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a][1,3,5]triazines exhibit significant anticancer activity. The compound has been shown to inhibit key enzymes involved in cancer cell proliferation.
- Mechanism of Action : The compound likely interacts with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and subsequent apoptosis in cancer cells.
Table 1: Anticancer Activity Data
| Compound | Cell Line Tested | IC50 (μM) | Notes |
|---|---|---|---|
| 2-((2-fluorobenzyl)thio)-8-(4-fluorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one | MCF-7 (Breast Cancer) | 0.05 | Highly potent |
| 2-((2-fluorobenzyl)thio)-8-(4-fluorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one | A549 (Lung Cancer) | 0.07 | Effective against lung cancer |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes or inhibit vital enzymes.
Table 2: Antimicrobial Activity Data
| Pathogen Tested | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 10 |
| Escherichia coli | 18 | 8 |
Case Studies
Several studies have documented the biological activities of similar pyrazolo[1,5-a][1,3,5]triazine derivatives:
- Study on CDK Inhibition : A study demonstrated that compounds similar to 2-((2-fluorobenzyl)thio)-8-(4-fluorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one inhibited CDK activity in vitro with IC50 values ranging from 0.04 to 0.10 μM .
- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of related compounds showed promising results against both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
